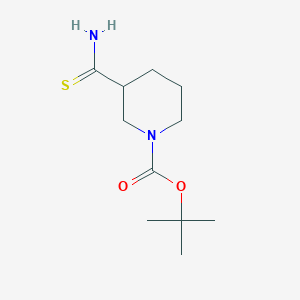

tert-Butyl 3-carbamothioylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-5-8(7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCELPXRDWJCIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634887 | |

| Record name | tert-Butyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274682-80-3 | |

| Record name | tert-Butyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Thiourea Derivatives

Method Overview:

This approach involves the reaction of a piperidine derivative with thiourea or its derivatives to introduce the carbamothioyl group at the 3-position of the piperidine ring.

Starting Material:

A piperidine-1-carboxylic acid derivative, often protected with a tert-butyl carbamate (Boc) group at the nitrogen to prevent undesired reactions.Reaction Conditions:

The protected piperidine derivative is reacted with thiourea or a substituted thiourea in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).-

- The thiourea reacts with the activated carbonyl group on the piperidine derivative, forming a thiocarbamoyl intermediate.

- Cyclization or substitution occurs, attaching the carbamothioyl group specifically at the 3-position of the piperidine ring.

Protected piperidine derivative + thiourea → tert-Butyl 3-carbamothioylpiperidine-1-carboxylate

Research Data:

This method is supported by studies where thiourea derivatives are employed to introduce carbamothioyl groups onto heterocyclic rings, with yields typically ranging from 70-85%. The process benefits from mild reaction conditions and high selectivity.

Amide Coupling with Thiocarbamic Acid Derivatives

Method Overview:

This method utilizes carbamothioyl chloride or isothiocyanates to couple with amino groups on the piperidine ring, forming the desired carbamothioyl derivative.

Preparation of Carbamothioyl Chloride:

Derived from thiourea or thiocyanates reacting with oxalyl chloride or thionyl chloride under controlled conditions.-

- The piperidine-1-carboxylate (protected with Boc) is dissolved in an inert solvent like dichloromethane.

- The carbamothioyl chloride or isothiocyanate is added dropwise.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate coupling.

-

- The mixture is washed with aqueous solutions to remove residual reagents.

- Purification is achieved through column chromatography or recrystallization.

Research Data:

This approach offers high specificity, with yields often exceeding 75%. It is favored for its straightforwardness and compatibility with various functional groups.

Protection and Deprotection Strategies

Role of tert-Butyl Group:

The tert-butyl group acts as a protective moiety for the amino group during intermediate steps, preventing undesired side reactions.

-

- The amino group on piperidine is protected using tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

-

- After the carbamothioyl group is introduced, the Boc group can be removed under acidic conditions if necessary, although in the context of the target molecule, it often remains protected.

Research Data:

Protection strategies improve overall yields and purity, especially when multiple reactive sites are present.

Research Findings and Experimental Notes

Efficiency:

The thiourea-based methods are efficient, providing high yields with minimal by-products when reaction parameters are optimized.Selectivity:

Both methods exhibit high regioselectivity for the 3-position on the piperidine ring, critical for the desired pharmacological activity.Purification:

Techniques such as column chromatography and recrystallization are employed to obtain pure products, with spectral analysis confirming structure integrity.Safety and Handling: Reagents like thiocarbamoyl chlorides are reactive; proper handling under inert atmospheres and appropriate protective equipment is essential.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-carbamothioylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Carbamothioyl vs. The -CSNH₂ group also exhibits stronger hydrogen-bonding acceptor capacity, which may improve target binding in enzyme inhibition .

- Ring Size Effects : Piperidine (6-membered) derivatives generally exhibit lower ring strain and greater conformational flexibility than pyrrolidine (5-membered) analogs, as seen in tert-butyl 3-carbamoylpyrrolidine-1-carboxylate . This flexibility can influence binding kinetics in drug-receptor interactions.

- Boc Protecting Group : The Boc group in all listed compounds enhances solubility in organic solvents and stabilizes intermediates during synthesis, as demonstrated in the preparation of 1-Boc derivatives .

Research Findings and Implications

- Crystallographic Data: Analogs like tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate have been characterized via single-crystal X-ray diffraction, revealing planar carbamoyl groups and chair conformations in the piperidine ring . Similar methodologies could elucidate the carbamothioyl derivative’s conformation.

- The carbamothioyl group’s enhanced electrophilicity may improve covalent binding to cysteine residues in target proteins.

Biological Activity

Tert-butyl 3-carbamothioylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a carbamothioyl moiety. The compound's structure can influence its biological activity, particularly its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent, particularly against multidrug-resistant bacteria. The compound's ability to inhibit specific bacterial efflux pumps has been a focal point of research.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound can enhance the efficacy of existing antibiotics by inhibiting efflux pumps such as AcrAB-TolC in Escherichia coli . This mechanism allows for lower concentrations of antibiotics to be effective, which is crucial in combating antibiotic resistance.

Table 1: Summary of Antimicrobial Activity

| Compound Name | MIC (µg/mL) | Target Organism | Mechanism of Action |

|---|---|---|---|

| This compound | >250 | E. coli | Inhibition of AcrAB-TolC efflux pump |

| Compound A (similar structure) | 12.5–25 | E. coli (wild-type) | Efflux pump inhibition |

| Compound B (analog) | 0.78 | E. coli ΔacrB | Direct antibiotic activity |

The primary mechanism through which this compound exerts its effects appears to be through the inhibition of bacterial efflux pumps. These pumps are responsible for expelling antibiotics from bacterial cells, thereby contributing to resistance. By inhibiting these pumps, the compound can increase intracellular concentrations of antibiotics, enhancing their effectiveness .

Case Studies and Research Findings

Case Study: Efficacy Against Multidrug-Resistant Strains

In a controlled laboratory setting, the efficacy of this compound was evaluated against various strains of E. coli, including those that are multidrug-resistant. The study found that while the compound itself did not exhibit significant intrinsic antibacterial activity (MIC >250 µM), it effectively potentiated the activity of several antibiotics when used in combination .

Research Findings: Structure-Activity Relationship (SAR)

Research has focused on optimizing the structural features of compounds related to this compound to enhance their biological activity. Modifications at specific positions on the piperidine ring have shown promise in improving potency and selectivity against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-carbamothioylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Ring formation : Reacting cyclopropylamine with thiocyanate derivatives to form the carbamothioyl intermediate .

Protection : Introducing the tert-butyl carbamate group via Boc-protection under anhydrous conditions, often using tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.

Optimization strategies include adjusting solvent polarity, temperature (e.g., ice-cooling during Boc protection to minimize side reactions), and catalyst selection (e.g., DMAP for Boc activation) .

Q. What safety protocols are critical when handling tert-butyl 3-carbamothioylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .

- Waste disposal : Neutralize residual thiocyanate intermediates with dilute NaOH before disposal. Collect organic waste in halogen-resistant containers for incineration .

Q. How is tert-butyl 3-carbamothioylpiperidine-1-carboxylate characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the piperidine ring conformation and Boc-protection. The carbamothioyl group shows a characteristic thiourea resonance at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₂₁N₂O₂S) .

- X-ray Crystallography : For ambiguous stereochemistry, single-crystal X-ray diffraction (using SHELX software for refinement) resolves spatial arrangements .

Advanced Research Questions

Q. How does the carbamothioyl group influence the compound’s reactivity in nucleophilic substitution or metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The thiourea moiety acts as a soft nucleophile. For example, in Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions with aryl halides, but the carbamothioyl group may require protection (e.g., methyl triflate) to prevent Pd coordination interference .

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to track thiourea consumption. Compare rates with non-thioamide analogs to isolate electronic effects .

Q. What computational strategies predict the conformational stability of the tert-butyl group in solution, and how do solvent effects modulate this stability?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) to model axial vs. equatorial tert-butyl conformers. Include explicit solvent molecules (e.g., DCM or water) via the SMD continuum model, as solvent polarity stabilizes equatorial conformers by dipole interactions .

- Dynamic NMR : At low temperatures (–40°C), decoalescence of ¹H NMR signals (e.g., piperidine ring protons) reveals rotational barriers, validated against computed ΔG‡ values .

Q. How can contradictory crystallographic and spectroscopic data on the compound’s solid-state vs. solution-phase conformation be resolved?

- Methodological Answer :

- Multi-Technique Validation :

X-ray : Confirm solid-state conformation (e.g., chair piperidine with axial tert-butyl) .

NOESY NMR : Detect through-space interactions in solution to identify dominant conformers .

MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (GROMACS) to reconcile differences between static (X-ray) and dynamic (NMR) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.